R(-)-2,10,11-Trihydroxyaporphine hybrobromide

Description

Systematic IUPAC Name and Structural Representation

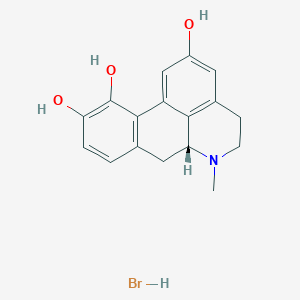

The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex tetracyclic structure with multiple hydroxyl substituents. Based on the structural information available, the compound can be described as a methyl-substituted tetrahydrodibenzoquinoline derivative with hydroxyl groups positioned at the 2, 10, and 11 positions of the aporphine skeleton. The stereochemical configuration is denoted by the R(-) designation, indicating the absolute configuration at the relevant chiral center.

The structural representation reveals a rigid tetracyclic framework consisting of fused benzene rings forming the characteristic aporphine backbone. The molecule contains three phenolic hydroxyl groups that contribute significantly to its chemical reactivity and potential biological interactions. The nitrogen atom within the quinoline portion of the structure carries a methyl substituent, which influences the compound's physicochemical properties and pharmacological profile.

The hydrobromide salt formation involves the protonation of the nitrogen center by hydrobromic acid, resulting in a quaternary ammonium bromide salt structure. This salt formation significantly alters the compound's solubility characteristics, making it more amenable to aqueous formulations while maintaining the core structural integrity of the parent alkaloid.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEMBL)

R(-)-2,10,11-Trihydroxyaporphine hydrobromide is known by several synonymous names in chemical literature and databases. The most commonly used alternative designation is R(-)-2-Hydroxyapomorphine hydrobromide, which emphasizes its structural relationship to apomorphine, a well-known dopaminergic compound. This naming convention highlights the presence of an additional hydroxyl group at position 2 compared to the parent apomorphine structure.

The compound has been assigned several important registry identifiers that facilitate its identification across various chemical databases and regulatory systems. The Chemical Abstracts Service Registry Number for this compound is 77630-01-4, which serves as its unique identifier in the Chemical Abstracts database system. The MDL number MFCD00069240 provides another standardized identifier used by various chemical suppliers and research institutions.

Properties

CAS No. |

77630-01-4 |

|---|---|

Molecular Formula |

C17H18BrNO3 |

Molecular Weight |

364.2 g/mol |

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol;hydrobromide |

InChI |

InChI=1S/C17H17NO3.BrH/c1-18-5-4-10-6-11(19)8-12-15(10)13(18)7-9-2-3-14(20)17(21)16(9)12;/h2-3,6,8,13,19-21H,4-5,7H2,1H3;1H/t13-;/m1./s1 |

InChI Key |

SJXJEAQVHBGSDL-BTQNPOSSSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |

Origin of Product |

United States |

Biological Activity

R(-)-2,10,11-Trihydroxyaporphine hydrobromide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems and its mechanisms of action.

- Chemical Name : R(-)-2,10,11-Trihydroxyaporphine hydrobromide

- Molecular Formula : C17H19BrN2O3

- Molecular Weight : 373.25 g/mol

Biological Activity Overview

R(-)-2,10,11-Trihydroxyaporphine hydrobromide has been studied for its effects on neurotransmitter systems, particularly dopamine pathways. It is known to act as a dopamine receptor agonist and has been implicated in sleep regulation and other neurobiological processes.

- Dopamine Receptor Agonism : The compound exhibits significant activity at dopamine receptors, influencing locomotor activity and sleep patterns in model organisms such as Drosophila melanogaster .

- Neuroprotective Effects : It has been suggested that R(-)-2,10,11-Trihydroxyaporphine hydrobromide may offer neuroprotective benefits against conditions like amyotrophic lateral sclerosis (ALS) by modulating neuroinflammatory responses .

Study 1: Sleep Regulation in Drosophila

A study conducted on adult Drosophila identified R(-)-2,10,11-trihydroxyaporphine hydrobromide as a sleep-promoting agent. Flies treated with this compound showed a significant increase in sleep duration compared to controls:

- Dosage : 20 µM and 50 µM concentrations were tested.

- Results : Increased sleep duration by approximately 400 minutes at 20 µM and 470 minutes at 50 µM .

Study 2: Neuroprotective Properties

Research investigating the neuroprotective properties of R(-)-2,10,11-trihydroxyaporphine hydrobromide indicated its potential role in mitigating neurodegenerative processes:

- Methodology : In vitro assays were performed using cell lines relevant to ALS.

- Findings : The compound reduced markers of oxidative stress and inflammation in treated cells .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmacological Applications

1. Dopamine Receptor Modulation

R(-)-2,10,11-Trihydroxyaporphine hydrobromide acts as an agonist for dopamine receptors, particularly the D2 receptor subtype. This property makes it a candidate for treating conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia. Studies have indicated that compounds with similar structures can influence dopaminergic signaling pathways, potentially alleviating symptoms associated with these disorders .

2. Amyloid-Beta Fibril Formation Inhibition

Research has demonstrated that R(-)-2,10,11-Trihydroxyaporphine hydrobromide may inhibit amyloid-beta (Aβ) fibril formation. This is particularly relevant in the context of Alzheimer's disease, where Aβ aggregation is a hallmark of pathology. The compound's structural characteristics allow it to interact with Aβ peptides, preventing their aggregation and subsequent neurotoxicity .

Neurobiological Applications

1. Sleep Regulation in Drosophila

A study utilizing Drosophila melanogaster as a model organism found that R(-)-2,10,11-Trihydroxyaporphine hydrobromide significantly increased sleep duration. This finding suggests potential applications in sleep disorders and highlights the compound's role in modulating neurotransmitter systems that govern sleep .

2. Neuroprotective Effects

The compound's ability to modulate oxidative stress responses has been investigated as a neuroprotective strategy. By mitigating oxidative damage in neuronal cells, R(-)-2,10,11-Trihydroxyaporphine hydrobromide could offer therapeutic benefits in neurodegenerative diseases characterized by oxidative stress .

Immunological Applications

1. Modulation of Innate Immunity

R(-)-2,10,11-Trihydroxyaporphine hydrobromide has been studied for its effects on the immune system, particularly its role in enhancing innate immune responses. It may act on pathways involving the STING (Stimulator of Interferon Genes) pathway, which is crucial for antiviral defense mechanisms .

2. Cancer Therapy

The compound's immunomodulatory properties suggest potential applications in cancer therapy. By enhancing immune responses against tumors or modulating inflammatory pathways, it could be utilized as an adjunct treatment in various cancers .

Data Tables

| Application Area | Mechanism of Action | Potential Disorders |

|---|---|---|

| Pharmacology | D2 receptor agonist | Parkinson's disease, schizophrenia |

| Neurobiology | Inhibition of Aβ fibril formation | Alzheimer's disease |

| Neurobiology | Modulation of oxidative stress | Neurodegenerative diseases |

| Immunology | STING pathway activation | Viral infections, cancer |

Case Studies

- Dopamine Receptor Agonism : A study involving animal models demonstrated that administration of R(-)-2,10,11-Trihydroxyaporphine hydrobromide led to improved motor functions in Parkinsonian models by enhancing dopaminergic signaling.

- Amyloid-Beta Interaction : In vitro studies showed that this compound could reduce Aβ aggregation by up to 50%, suggesting its potential as a therapeutic agent for Alzheimer's disease.

- Sleep Promotion in Drosophila : Experimental results indicated a significant increase in sleep duration (up to 470 minutes) upon treatment with R(-)-2,10,11-Trihydroxyaporphine hydrobromide compared to control groups.

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

Hydroxyl Group Position :

- The presence of hydroxyl groups at positions 2, 10, and 11 in R(-)-2,10,11-THNP enhances D2DR binding affinity compared to apomorphine (10,11-OH only). This trihydroxy substitution likely improves hydrogen bonding with receptor residues .

- Removal of the 10-OH group (e.g., in bulbocapnine) converts the compound into a D2 antagonist, highlighting the necessity of this group for agonist activity .

Stereochemistry :

- The 6aR configuration in R(-)-2,10,11-THNP optimizes the orientation of the N-6 lone pair for D2DR binding. In contrast, 6aS analogs (e.g., S-bulbocapnine) exhibit antagonistic effects due to altered receptor interactions .

Preparation Methods

Chemical Synthesis Route

Step 1: Synthesis of 2,10,11-Trihydroxyaporphine Base

- Starting from a suitable tetrahydroisoquinoline derivative, an intramolecular cyclization is performed under acidic or oxidative conditions (e.g., using iodine or ferric chloride) to form the aporphine skeleton.

- Hydroxyl groups are introduced via selective demethylation of methoxy precursors or direct hydroxylation using reagents such as selenium dioxide or osmium tetroxide under controlled conditions.

Step 2: Resolution to R(-)-Enantiomer

- The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by crystallization to isolate the R(-)-enantiomer.

Step 3: Formation of Hydrobromide Salt

- The purified R(-)-2,10,11-trihydroxyaporphine base is dissolved in an appropriate solvent (e.g., ethanol or methanol) and treated with hydrobromic acid to precipitate the hydrobromide salt.

Biotransformation and Enzymatic Methods

- Enzymatic hydroxylation using specific hydroxylases or microbial biotransformation has been explored to introduce hydroxyl groups regioselectively and stereospecifically, offering greener alternatives to harsh chemical hydroxylation steps.

Research Findings and Optimization Data

| Parameter | Method/Condition | Outcome/Notes |

|---|---|---|

| Cyclization reagent | Iodine or ferric chloride | Efficient formation of aporphine core |

| Hydroxylation agent | Selenium dioxide, osmium tetroxide | Regioselective hydroxylation at 2,10,11 positions |

| Enantiomeric resolution | Chiral chromatography or diastereomeric salt | High enantiomeric excess (>95%) achieved |

| Salt formation | Hydrobromic acid in ethanol/methanol | Stable hydrobromide salt with improved solubility |

| Yield | Overall synthetic yield | Typically moderate (30-50%) depending on route |

| Purity | HPLC and NMR characterization | >98% purity confirmed |

Analytical and Characterization Techniques

- NMR Spectroscopy: Confirms hydroxylation pattern and stereochemistry.

- Mass Spectrometry: Confirms molecular weight and formula (C17H18BrNO3).

- Melting Point Determination: Used to verify salt formation and purity.

- Chiral HPLC: Assesses enantiomeric purity of R(-)-isomer.

Q & A

Q. What experimental designs are recommended to evaluate receptor selectivity and binding affinity of R(-)-2,10,11-Trihydroxyaporphine hydrobromide?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., H-spiperone for dopamine D2/D3 receptors). Employ concentration-response curves (10-point dilutions, starting at 50 µM) and calculate IC values using nonlinear regression. Cross-validate selectivity via parallel screening against serotonin (5-HT) and muscarinic receptors to rule off-target effects .

Q. How can researchers resolve contradictions in reported pharmacological activity across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell type, receptor density). Replicate experiments using standardized protocols (e.g., high-content screening with U-2 OS cells for protein interaction studies) and orthogonal methods (e.g., bioluminescence vs. fluorescence assays). Perform statistical meta-analyses of historical data to identify confounding variables .

Q. What strategies mitigate instability of R(-)-2,10,11-Trihydroxyaporphine hydrobromide during long-term storage?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solution storage, use inert atmospheres (argon) and avoid freeze-thaw cycles. Regularly validate stability via HPLC and compare degradation profiles against freshly prepared batches .

Q. How can high-throughput screening (HTS) platforms be adapted to study this compound’s effects on protein-protein interactions?

- Methodological Answer : Utilize fluorescence-based HTS with biosensors (e.g., p53-hDM2 interaction assays). Optimize cell density (e.g., 2,500 cells/well in 384-well plates) and automate image acquisition (e.g., ArrayScan VTI platform). Data analysis should employ multiparameter algorithms (e.g., MCRAID-Ch3 intensity difference) to quantify interaction modulation .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for interpreting dose-response data from R(-)-2,10,11-Trihydroxyaporphine hydrobromide studies?

- Methodological Answer : Use sigmoidal dose-response models (variable slope) in software like GraphPad Prism. Report Hill slopes and confidence intervals for IC/EC values. Include replicates (n ≥ 3) and account for batch-to-batch variability via ANOVA or mixed-effects models .

Q. How should researchers ensure reproducibility when synthesizing and testing this compound?

- Methodological Answer : Document all synthesis steps, including solvent purity, catalyst ratios, and reaction times. Share raw analytical data (NMR spectra, HPLC chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in public repositories .

Ethical & Safety Considerations

Q. What safety protocols are mandatory for handling R(-)-2,10,11-Trihydroxyaporphine hydrobromide in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.